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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

Cat. No.: S521951

Branebrutinib Profile & Selectivity

Branebrutinib (BMS-986195) is an oral, small-molecule, covalent, and irreversible inhibitor of Bruton's
tyrosine kinase (BTK). It was designed to form a covalent bond with the cysteine-481 (Cys481) residue in
the active site of BTK [1] [2].

e Mechanism of Action: Rapidly inactivates BTK, a key enzyme in B-cell receptor and Fc receptor
signaling pathways [3] [1].

¢ High Selectivity: Preclinical data indicates Branebrutinib demonstrates >5000-fold selectivity for
BTK over 240 other kinases. Only four other kinases from the related Tec family showed selectivity
of less than 5000-fold, suggesting a high degree of specificity and a potentially lower risk for off-target

effects [1].

Key Quantitative Data from Clinical Studies

The following table summarizes safety, pharmacokinetic (PK), and pharmacodynamic (PD) data from a

Phase I study in healthy participants, which are crucial for establishing a baseline profile [1] [4]:

Parameter Findings
Dosing Range (Single Dose) 0.3 mg to 30 mg
Dosing Range (Multiple Dose) 0.3 mg to 10 mg, once daily for 14 days
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Parameter Findings
Safety & Tolerability Well tolerated; majority of adverse events were mild to moderate.
Plasma Half-life (t1/2) 1.2 - 1.7 hours (rapidly cleared from plasma).

Time to Max Concentration (Tmax)  Within 1 hour after dosing.
BTK Occupancy Half-life 115 - 154 hours (approaching 5-6 days).

Key PD Finding 100% BTK occupancy achieved after a single 10 mg dose.

The disconnect between the short plasma half-life and the prolonged BTK occupancy half-life is a critical
feature of covalent BTK inhibitors. The pharmacodynamic effect (BTK inactivation) persists long after the

drug is cleared from the bloodstream [1] [4].

Insights for Experimental Design

While direct off-target mitigation guides aren't available, the data implies that Branebrutinib's high intrinsic

selectivity is its primary mitigation strategy. For your experiments, consider these factors:

e Confirming Target Engagement: The clinical study used a mass spectrometry assay to directly
measure drug-occupied and free BTK [1] [4]. Implementing a similar robust PD assay is crucial to
confirm that observed effects are due to on-target inhibition.

e Dosing Considerations: The sustained BTK occupancy suggests that continuous daily dosing might
not be necessary to maintain therapeutic effect. Exploring different dosing intervals could be an area
of investigation to further optimize the therapeutic window [1].

e BTK Turnover: The slow decay of BTK occupancy aligns with the long half-life of the BTK protein
itself. Monitoring the recovery of functional BTK in cells or plasma after drug withdrawal can be an
important PD marker [1].

Pathways and Workflow for BTK Inhibition

The following diagram illustrates the core mechanism of Branebrutinib and the key experimental workflow

used to validate its activity in clinical studies, which you can adapt for your research.
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4 Branebrutinib Mechanism of Action ™ Key Experimental Assessment Workflow
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Potential FAQs for a Technical Support Center

Based on the gathered information, here are answers to questions researchers might have:
¢ Q: What is the evidence for Branebrutinib's selectivity?

o A: Preclinical profiling showed it has >5000-fold selectivity for BTK over 240 other kinases, with
only a few Tec family kinases being less selective [1].

¢ Q: How long does the biological effect of Branebrutinib last after a single dose?

o A: While the drug itself is cleared from plasma in hours, its effect on BTK is long-lasting. A
single 10 mg dose achieved 100% BTK occupancy, and the occupancy half-life is 5-6 days [1]
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[4].
¢ Q: What is the best way to measure target engagement of Branebrutinib in my experiments?

o A: The clinical study used a specific mass spectrometry-based assay to directly quantify the
ratio of drug-occupied to free BTK, which is considered a robust method for covalent inhibitors

[1] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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